molecular formula C23H24FN3O3 B11491337 1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one

1'-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one

Cat. No.: B11491337
M. Wt: 409.5 g/mol
InChI Key: DVYBNWQPNNYLRH-UHFFFAOYSA-N
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Description

1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE involves multiple steps, including the formation of the spirocyclic core and the introduction of the fluorophenyl piperazine moiety. The synthetic route typically starts with the preparation of the indole derivative, followed by the formation of the dioxepine ring and the subsequent attachment of the piperazine group. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts and solvents .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The indole and dioxepine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds include other fluorophenyl piperazine derivatives and spirocyclic indole compounds. Compared to these, 1’-{[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-1’,2’,4,7-TETRAHYDROSPIRO[1,3-DIOXEPINE-2,3’-INDOL]-2’-ONE is unique due to its specific combination of structural features, which may result in distinct biological activities and applications . Some similar compounds include:

  • 1-(4-Fluorophenyl)piperazine
  • Spiro[indole-3,4’-piperidine]
  • 4-(2-Fluorophenyl)piperazin-1-yl derivatives

Properties

Molecular Formula

C23H24FN3O3

Molecular Weight

409.5 g/mol

IUPAC Name

1'-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]spiro[4,7-dihydro-1,3-dioxepine-2,3'-indole]-2'-one

InChI

InChI=1S/C23H24FN3O3/c24-19-8-2-4-10-21(19)26-13-11-25(12-14-26)17-27-20-9-3-1-7-18(20)23(22(27)28)29-15-5-6-16-30-23/h1-10H,11-17H2

InChI Key

DVYBNWQPNNYLRH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C3=CC=CC=C3C4(C2=O)OCC=CCO4)C5=CC=CC=C5F

Origin of Product

United States

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